

Dipropyl Carbonate: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropyl carbonate*

Cat. No.: *B009098*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of **dipropyl carbonate**, key physical constants essential for its application in research and development. The document outlines standard experimental protocols for the determination of these properties, ensuring accurate and reproducible results in a laboratory setting.

Core Physicochemical Data

The accurate determination of a compound's boiling and melting points is fundamental to its identification, assessment of purity, and prediction of its behavior under various experimental conditions.^{[1][2][3]} Impurities can lead to a depression of the melting point and a broadening of the melting range.^[1]

The key physicochemical properties of **dipropyl carbonate** are summarized in the table below for easy reference.

Property	Value	Units
Boiling Point	167 - 168	°C
Melting Point	-41	°C
Density	0.944	g/mL at 25 °C
Molecular Formula	C ₇ H ₁₄ O ₃	
Molecular Weight	146.18	g/mol
Flash Point	55	°C (closed cup)

Experimental Protocols for Property Determination

Accurate and consistent measurement of boiling and melting points is crucial. The following sections detail standard laboratory procedures for these determinations.

Melting Point Determination

Given that **dipropyl carbonate**'s melting point is significantly below room temperature (-41 °C), a standard melting point apparatus would require a cooling stage. The principles, however, remain the same as for solids that are solid at room temperature. The capillary method is a widely accepted technique.[4][5]

Protocol: Capillary Method using a Melting Point Apparatus

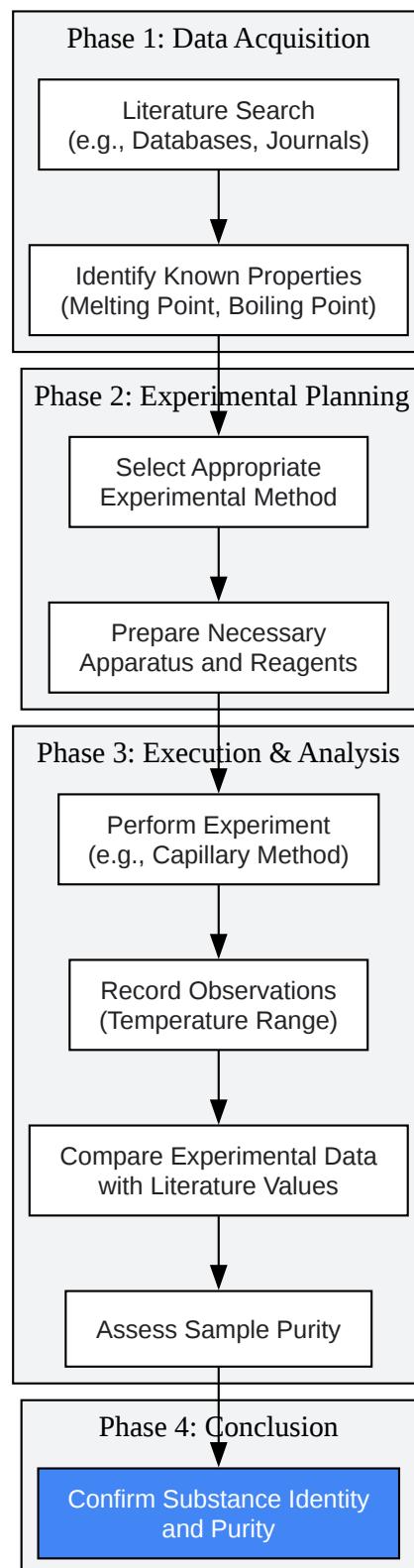
- **Sample Preparation:** A small amount of **dipropyl carbonate** is frozen. A sample of the frozen, solid material is finely powdered.[4][6] This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[7]
- **Apparatus Setup:** The capillary tube is placed into the heating block of a melting point apparatus in close proximity to a high-accuracy thermometer.[4]
- **Heating and Observation:** The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[1]
- **Data Recording:** Two temperatures are recorded:

- T_1 : The temperature at which the first drop of liquid appears.[8]
- T_2 : The temperature at which the entire sample has completely melted into a transparent liquid.[8] The melting point is reported as the range $T_1 - T_2$.[9] For a pure substance, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][10] Several methods can be employed, with the choice often depending on the amount of sample available.[11]

Protocol: Micro-Boiling Point Determination using a Thiele Tube


This method is suitable for small sample volumes (less than 0.5 mL).[12]

- Apparatus Assembly:
 - A small amount of **dipropyl carbonate** (a few milliliters) is placed into a small test tube or fusion tube.[13]
 - A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube (open end down).[9][12][13]
 - This assembly is attached to a thermometer using a rubber band or thread.[8][9][13]
 - The entire setup is then inserted into a Thiele tube containing a heating oil (such as mineral oil or silicone oil), ensuring the sample is positioned midway up the main tube.[8][14]
- Heating Process: The side arm of the Thiele tube is gently and evenly heated with a small flame or other heating element.[8][14] The shape of the tube promotes convection currents, ensuring uniform temperature distribution throughout the oil.[9]
- Observation:
 - As the temperature rises, air trapped in the inverted capillary will expand and be expelled, seen as a slow stream of bubbles.[2]

- As the liquid's boiling point is reached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid boils and its vapor fills the capillary.[2][12]
- Measurement:
 - Once a vigorous stream of bubbles is observed, the heat source is removed.[12]
 - The apparatus is allowed to cool. The stream of bubbles will slow and eventually stop.
 - The boiling point is the temperature at which the liquid is drawn up into the capillary tube. [2][12] This occurs when the vapor pressure inside the capillary becomes equal to the external atmospheric pressure.

Workflow for Physicochemical Property Determination

The logical flow for identifying and characterizing a chemical substance like **dipropyl carbonate** involves several key steps, from initial data retrieval to experimental verification.

[Click to download full resolution via product page](#)

Caption: Workflow for the determination of physical properties of a chemical substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. thinksrs.com [thinksrs.com]
- 5. westlab.com [westlab.com]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thiele tube - Wikipedia [en.wikipedia.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chemconnections.org [chemconnections.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. labcomercial.com [labcomercial.com]
- To cite this document: BenchChem. [Dipropyl Carbonate: A Technical Guide to its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009098#dipropyl-carbonate-boiling-point-and-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com